4-Bromo-2-thiophenecarboxaldehyde

描述

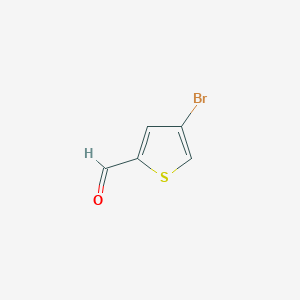

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDONIKHDXYHTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172116 | |

| Record name | 4-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-75-8 | |

| Record name | 4-Bromo-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-thiophenecarboxaldehyde

CAS Number: 18791-75-8

This technical guide provides a comprehensive overview of 4-Bromo-2-thiophenecarboxaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key applications, and safety and handling information.

Physicochemical Properties

This compound is an organosulfur compound that exists as an off-white or pale yellow solid at room temperature.[3][4] Its structure, featuring a bromine atom and an aldehyde functional group on a thiophene ring, makes it a versatile intermediate for a variety of chemical transformations.[1][4]

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 18791-75-8 | |

| Molecular Formula | C₅H₃BrOS | [3] |

| Molecular Weight | 191.05 g/mol | [5] |

| Appearance | Off-white to pale yellow solid/crystalline powder | [3][4] |

| Melting Point | 44-46 °C | [3][6] |

| Boiling Point | 114-115 °C at 11 mmHg | [3][6] |

| Density | 1.770 g/cm³ (estimate) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Storage Temperature | 2-8°C | [6] |

| EC Number | 242-577-3 | [7] |

| Beilstein Registry Number | 108455 |

Spectroscopic Data

Structural elucidation and characterization of this compound are typically performed using standard spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectra, are available from various commercial suppliers and databases such as Sigma-Aldrich and PubChem.[5]

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectra, often obtained via techniques like Attenuated Total Reflectance (ATR-IR), reveal the presence of key functional groups, notably the aldehyde C=O and C-H stretches, as well as vibrations characteristic of the thiophene ring.[5]

-

Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information for structural analysis.[5]

Experimental Protocols: Synthesis

This compound is commonly synthesized via the electrophilic bromination of 2-thiophenecarboxaldehyde. The electron-rich nature of the thiophene ring facilitates this substitution, primarily at the 4-position.[4]

Method 1: Direct Bromination with Aluminum Trichloride Catalyst

This procedure involves the direct bromination of 2-thiophenecarboxaldehyde using bromine and a Lewis acid catalyst.

-

Reactants: 2-Thiophenecarboxaldehyde, Bromine, Aluminum trichloride.

-

Solvent: Dichloromethane.

-

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde in dichloromethane.

-

Add aluminum trichloride to the solution.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture.

-

Heat the mixture for approximately 3 hours.

-

Upon completion, quench the reaction and purify the product. This method has a reported yield of 95%.[8]

-

Method 2: Synthesis from 3-Bromothiophene

An alternative route starts from 3-bromothiophene.

-

Reactants: 3-Bromothiophene, N,N-Dimethylformamide (DMF).[8]

-

Procedure: This synthesis route involves the formylation of 3-bromothiophene, typically using a Vilsmeier-Haack type reaction or by metallation followed by quenching with DMF.

Below is a workflow diagram illustrating a general synthesis pathway.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in various fields.[1][7] The presence of both a reactive aldehyde group and a bromine atom allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions.[1]

-

Pharmaceutical Synthesis: It serves as a key building block for synthesizing biologically active molecules.[4] Notable applications include its use in the creation of tetrahydroisoquinolinones and 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole.[6][9][10] It is also employed in the development of kinase inhibitors and antimicrobial agents.[2][4]

-

Materials Science: This compound is utilized in the synthesis of advanced polymers and dyes for electronic applications, contributing to the development of novel conductive organic materials.[1][4]

-

Agrochemicals: It is used in the research and development of new heterocyclic pesticides.[4]

The diagram below illustrates the role of this compound as a key intermediate.

Caption: Application pathways of this compound.

Safety and Handling

This compound is classified as harmful and an irritant.[3][7] Proper safety precautions must be observed during handling and storage.

Hazard Identification:

Recommended Safety Measures:

-

Engineering Controls: Handle in a well-ventilated place, such as a fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][12]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[3][11][12]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if dust is generated or exposure limits are exceeded.[12]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Prevent the formation of dust and aerosols.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[12]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides, and bromine.[12]

The logical relationship between hazards and protective measures is shown below.

Caption: Relationship between hazards and safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 90 18791-75-8 [sigmaaldrich.com]

- 7. This compound - High purity | EN [georganics.sk]

- 8. 4-Bromothiophene-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. alkalisci.com [alkalisci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

4-Bromo-2-thiophenecarboxaldehyde molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-thiophenecarboxaldehyde

This guide provides comprehensive information on the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a halogenated heterocyclic compound frequently utilized as a building block in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C5H3BrOS | [1][2][3][4] |

| Molecular Weight | 191.05 g/mol | [1][4] |

| Alternate Molecular Weight | 191.04 g/mol | [2] |

| CAS Number | 18791-75-8 | [2][4] |

| EC Number | 242-577-3 | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 44-46 °C | [3] |

| Boiling Point | 114-115 °C at 11 mmHg | [3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not provided in the search results, its application as a reactant is documented. For instance, it has been used in the synthesis of tetrahydroisoquinolinones and 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole. A generalized workflow for its use in synthetic chemistry can be conceptualized.

A logical workflow for the utilization of this compound in a synthetic protocol would typically involve initial reaction with a nucleophile at the aldehyde functional group, or a cross-coupling reaction at the carbon-bromine bond.

Caption: A generalized workflow for a synthetic protocol involving this compound.

Logical Relationships in Synthesis

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the bromo group. This dual reactivity allows for a variety of synthetic transformations, which can be logically categorized.

Caption: Reactivity pathways of this compound based on its functional groups.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-thiophenecarboxaldehyde. The information herein is intended to support research, drug development, and quality control activities where this compound is utilized. This guide includes predicted spectral data, a detailed experimental protocol for spectral acquisition, and a visualization of the molecule's structure and proton relationships.

Molecular Structure and Proton Environments

This compound (C₅H₃BrOS) is a substituted thiophene with three distinct proton environments that give rise to characteristic signals in a ¹H NMR spectrum. These environments are:

-

Aldehydic Proton (H-a): The proton attached to the carbonyl carbon of the aldehyde group.

-

Thiophene Ring Protons (H-3 and H-5): The two protons directly attached to the thiophene ring.

Understanding the chemical shifts (δ), multiplicities, and coupling constants (J) of these protons is crucial for structural verification and purity assessment. The bromine atom at position 4 significantly influences the electronic environment of the thiophene ring, which is reflected in the chemical shifts of the ring protons.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned experimental spectrum is not readily accessible, the following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-thiophenecarboxaldehyde and its various substituted derivatives. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

| Signal | Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H-a | Aldehyde Proton (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | N/A |

| H-3 | Thiophene Proton (Position 3) | 7.6 - 7.8 | Doublet (d) | 1H | ~1.5 Hz |

| H-5 | Thiophene Proton (Position 5) | 7.4 - 7.6 | Doublet (d) | 1H | ~1.5 Hz |

Note: The chemical shifts for the thiophene protons are influenced by the electron-withdrawing effects of both the bromine atom and the carboxaldehyde group. The small coupling constant between H-3 and H-5 is characteristic of a long-range coupling across the sulfur atom in the thiophene ring.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

a) Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

b) Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Optimized for the specific sample and instrument.

c) Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and coupling constants.

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its ¹H NMR analysis.

Caption: Molecular structure of this compound with proton assignments and coupling.

Caption: Experimental workflow for ¹H NMR analysis.

An In-depth Technical Guide to the 13C NMR Spectral Data of 4-Bromo-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2-thiophenecarboxaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on established chemical shift theory and spectral data from analogous compounds. This guide also includes a standardized experimental protocol for acquiring ¹³C NMR spectra and visual diagrams to facilitate the understanding of the molecular structure and its corresponding spectral features.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each carbon, including the effects of the sulfur heteroatom, the bromine substituent, and the aldehyde group.

The predicted chemical shift values are summarized in the table below. These values are estimated based on the analysis of substituent effects on the thiophene ring and typical chemical shift ranges for the functional groups present.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

| C=O | ~182 | Doublet |

| C2 | ~144 | Singlet |

| C3 | ~127 | Doublet |

| C4 | ~115 | Singlet |

| C5 | ~138 | Doublet |

Structural and Spectral Assignments

The chemical structure of this compound with the standard IUPAC numbering is presented below. The corresponding predicted ¹³C NMR chemical shifts are indicated for each carbon atom.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a general methodology for the acquisition of a ¹³C NMR spectrum of this compound. The specific parameters may be adjusted based on the spectrometer and the desired resolution.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard single-pulse with proton decoupling |

| Spectral Width | 0 - 200 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 or more (depending on concentration) |

| Temperature | 298 K (25 °C) |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Rationale for Chemical Shift Assignments

The predicted chemical shifts are based on the following electronic effects:

-

Aldehyde Carbonyl (C=O): The carbon of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom and is expected to appear furthest downfield.

-

C2: This carbon is bonded to the electron-withdrawing aldehyde group and is part of the thiophene ring, placing it in a relatively downfield region.

-

C5: This carbon is adjacent to the sulfur atom and is influenced by its electronic properties, typically appearing downfield in thiophene systems.

-

C3: The chemical shift of this carbon is influenced by its position relative to the sulfur and the substituents.

-

C4: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine can lead to a more shielded (upfield) chemical shift than what would be expected based on electronegativity alone.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the ¹³C NMR spectrum of a substituted thiophene like this compound follows a logical progression.

Caption: A typical workflow for the analysis and assignment of a ¹³C NMR spectrum.

This guide provides a foundational understanding of the ¹³C NMR spectral characteristics of this compound for researchers and professionals in the field. For definitive assignments, acquisition of an experimental spectrum is recommended.

Introduction to Vibrational Spectroscopy of 4-Bromo-2-thiophenecarboxaldehyde

An in-depth analysis of the vibrational spectra of 4-Bromo-2-thiophenecarboxaldehyde is crucial for its structural characterization and quality control in research and pharmaceutical development. This technical guide provides a detailed overview of the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopic properties of this compound, including expected vibrational frequencies, experimental protocols, and a theoretical framework for analysis.

This compound is a substituted heterocyclic aldehyde with applications as a building block in the synthesis of various chemical entities, including pharmaceuticals.[1] Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful non-destructive method to probe the molecular structure. These techniques provide a unique molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the radiation frequency matches the frequency of a specific vibration that causes a change in the molecule's dipole moment.[2] In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (laser), where the frequency shift between the incident and scattered light corresponds to the energy of molecular vibrations.[2][3] A vibration is Raman-active if it leads to a change in the polarizability of the molecule. Often, IR and Raman spectra provide complementary information; vibrations that are strong in IR may be weak in Raman, and vice-versa.[4]

Experimental Protocols

Detailed experimental procedures are critical for acquiring high-quality, reproducible spectra. The following are generalized protocols based on standard practices for solid-state samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for analyzing solid samples is the potassium bromide (KBr) pellet technique.

-

Sample Preparation : The this compound sample, which is a solid at room temperature, is finely ground with spectroscopic grade KBr in a mortar and pestle. A small amount of this mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation : The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition : Spectra are typically recorded in the mid-infrared range of 4000–400 cm⁻¹.[5] To achieve a good signal-to-noise ratio, multiple scans (e.g., 64) are averaged. The spectral resolution is generally set to 2 or 4 cm⁻¹.[6][7]

Fourier-Transform (FT) Raman Spectroscopy

FT-Raman spectroscopy is well-suited for solid samples and can be performed with minimal preparation.

-

Sample Preparation : A small amount of the crystalline or powdered this compound is placed directly into a sample holder, such as a glass capillary tube or an aluminum well.

-

Instrumentation : An FT-Raman spectrophotometer equipped with a near-infrared laser source, such as a 1064 nm Nd:YAG laser, is used for excitation to minimize fluorescence.[5]

-

Data Acquisition : The spectrum is recorded over a Stokes shift range, typically from 3500 cm⁻¹ to 50 cm⁻¹.[5] The laser power is adjusted (e.g., 150 mW) to avoid sample degradation.[5] A high number of scans (e.g., 1024) may be averaged to improve the signal quality.[7]

Vibrational Band Assignments

While a dedicated experimental study for this compound is not available in the provided search results, a reliable assignment of its vibrational modes can be compiled by comparing its structure with related molecules like 2-thiophene carboxylic acid and other substituted aromatics.[5][8] The assignments are further supported by computational methods like Density Functional Theory (DFT), which are commonly used to predict vibrational frequencies.[5][6][8]

The molecule has several key functional groups and structural elements that give rise to characteristic vibrational bands: the thiophene ring, the aldehyde group (C=O), the carbon-bromine bond (C-Br), and carbon-hydrogen bonds (C-H).

Aldehyde Group Vibrations

The aldehyde group is expected to produce some of the most distinct bands in the spectra.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Description |

| C-H Stretch | ~2860 - 2810 | ~2860 - 2810 | Typically appears as one or two distinct, medium-intensity bands at lower frequencies than aromatic C-H stretches.[6] |

| C=O Stretch | ~1700 - 1680 | ~1700 - 1680 | A very strong and sharp band in the IR spectrum is characteristic of the carbonyl stretch in aromatic aldehydes. The intensity is typically weaker in the Raman spectrum. |

Thiophene Ring and C-H Vibrations

The vibrations of the thiophene ring provide a fingerprint for this heterocyclic system.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | ~3120 - 3080 | ~3120 - 3080 | Heteroaromatic C-H stretching bands are typically found in this region and are often of weak to medium intensity.[5] |

| Ring C-C/C=C Stretch | ~1530, ~1415, ~1355 | ~1530, ~1415, ~1355 | The thiophene ring has several characteristic stretching vibrations. These bands are often strong in the Raman spectrum.[5] |

| C-H In-plane Bend | ~1250 - 1000 | ~1250 - 1000 | Multiple bands of varying intensity appear in this region. |

| Ring Breathing | ~850 | ~850 | A symmetric ring stretching mode, often prominent in Raman spectra. |

| C-H Out-of-plane Bend | ~910 - 860 | ~910 - 860 | The position of these bands is sensitive to the substitution pattern on the ring.[5] |

Carbon-Sulfur and Carbon-Bromine Vibrations

The C-S and C-Br bonds give rise to vibrations in the lower frequency "fingerprint" region of the spectrum.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Description |

| C-S Stretch | ~850, ~650 | ~850, ~650 | Thiophene rings typically show C-S stretching modes in this range. These vibrations can be mixed with other ring modes.[5] |

| C-Br Stretch | ~600 - 500 | ~600 - 500 | The carbon-bromine stretching vibration is expected in this region. It is often a strong band in the Raman spectrum. |

Workflow for Spectroscopic Analysis

The analysis of vibrational spectra is often a combined experimental and theoretical process. This workflow ensures accurate band assignments and a deeper understanding of the molecular structure.

Caption: Workflow for combined experimental and computational vibrational analysis.

This diagram illustrates a standard methodology where experimental FT-IR and FT-Raman spectra are acquired.[5] Concurrently, quantum chemical calculations, such as DFT, are performed to predict the vibrational frequencies.[8] These calculated frequencies are often systematically scaled to better match the experimental values. A Potential Energy Distribution (PED) analysis is then used to precisely assign the character of each vibrational mode, leading to a definitive structural characterization.[5]

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material [mdpi.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. globalresearchonline.net [globalresearchonline.net]

Technical Guide: Solubility of 4-Bromo-2-thiophenecarboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-thiophenecarboxaldehyde, a key building block in organic synthesis. An understanding of its solubility is crucial for designing reaction conditions, developing purification strategies, and formulating products. This document outlines the known qualitative solubility of this compound, provides a detailed experimental protocol for quantitative solubility determination, and presents workflows for solubility testing and synthetic application.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| CAS Number | 18791-75-8 |

| Molecular Formula | C₅H₃BrOS |

| Molecular Weight | 191.05 g/mol |

| Appearance | Pale yellow to light brown solid |

| Melting Point | 44-46 °C |

| Boiling Point | 114-115 °C at 11 mmHg |

Solubility Data

| Solvent | Quantitative Solubility | Qualitative Solubility | Conditions |

| Methanol | Data not available | Soluble[1][2] | Standard temperature and pressure |

| Chloroform | Data not available | Likely soluble* | Standard temperature and pressure |

*Note: A structurally similar isomer, 5-Bromothiophene-2-carbaldehyde, is reported to be soluble in chloroform and methanol. While this suggests potential solubility of the 4-bromo isomer, empirical verification is necessary.

Experimental Protocol: Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

From the stock solution, prepare a series of calibration standards of decreasing concentration.

-

-

Calibration Curve Generation:

-

Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometry method.

-

Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standards.

-

Generate a linear regression curve (calibration curve) and determine its equation and correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Sample Analysis:

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample using the calibration curve equation.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the quantitative solubility of the compound in the specific solvent at the tested temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Role in Chemical Synthesis

Caption: Application of this compound in Synthesis.

References

Unveiling the Solid-State Architecture of 4-Bromo-2-thiophenecarboxaldehyde: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the crystal structure of 4-Bromo-2-thiophenecarboxaldehyde, a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its three-dimensional arrangement in the solid state, supported by detailed crystallographic data and the experimental protocols used for its determination.

Crystal Structure and Molecular Geometry

The crystal structure of this compound (CCDC deposition number 227020) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of this compound. The thiophene ring is essentially planar, with the bromine atom and the carboxaldehyde group attached at the 4- and 2-positions, respectively.

The molecular structure is characterized by intramolecular interactions and intermolecular packing forces that dictate the overall crystalline architecture. The aldehyde group's orientation relative to the thiophene ring is a key conformational feature.

Crystallographic Data

The refined crystallographic data for this compound are summarized in the tables below. These parameters provide a quantitative description of the unit cell, atomic coordinates, and key geometric features of the molecule.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₅H₃BrOS |

| Formula Weight | 191.05 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.046(2) Å |

| b | 5.489(1) Å |

| c | 14.335(3) Å |

| α | 90° |

| β | 103.98(3)° |

| γ | 90° |

| Volume | 613.6(2) ų |

| Z | 4 |

| Density (calculated) | 2.068 Mg/m³ |

| Absorption Coefficient | 7.699 mm⁻¹ |

| F(000) | 368 |

| Data Collection | |

| Crystal Size | 0.30 x 0.25 x 0.20 mm |

| θ range for data collection | 3.51 to 27.50° |

| Index ranges | -10≤h≤10, -7≤k≤7, -18≤l≤18 |

| Reflections collected | 5678 |

| Independent reflections | 1405 [R(int) = 0.0485] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1405 / 0 / 82 |

| Goodness-of-fit on F² | 1.059 |

| Final R indices [I>2σ(I)] | R1 = 0.0333, wR2 = 0.0814 |

| R indices (all data) | R1 = 0.0435, wR2 = 0.0863 |

| Largest diff. peak and hole | 0.593 and -0.631 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br(1)-C(4) | 1.874(3) |

| S(1)-C(5) | 1.706(3) |

| S(1)-C(2) | 1.713(3) |

| O(1)-C(1) | 1.208(4) |

| C(1)-C(2) | 1.458(4) |

| C(2)-C(3) | 1.368(4) |

| C(3)-C(4) | 1.411(4) |

| C(4)-C(5) | 1.359(4) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| C(5)-S(1)-C(2) | 92.1(2) |

| C(2)-C(1)-O(1) | 124.0(3) |

| C(3)-C(2)-S(1) | 112.5(2) |

| C(3)-C(2)-C(1) | 127.1(3) |

| C(2)-C(3)-C(4) | 112.3(3) |

| C(5)-C(4)-C(3) | 111.9(3) |

| C(5)-C(4)-Br(1) | 124.2(2) |

| C(3)-C(4)-Br(1) | 123.9(2) |

| C(4)-C(5)-S(1) | 111.2(2) |

| Torsion Angle | |

| O(1)-C(1)-C(2)-S(1) | 179.3(3) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

Synthesis and Crystallization

This compound was synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system at room temperature.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for integration of the reflection intensities. The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure determination of this compound.

An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for 4-Bromo-2-thiophenecarboxaldehyde (CAS RN: 18791-75-8), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is an off-white solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C5H3BrOS | [1][2][3][4] |

| Molecular Weight | 191.05 g/mol | [1][2][3][4] |

| Melting Point | 44-46 °C | [1][2] |

| Boiling Point | 114-115 °C at 11 mmHg | [1][2] |

| Flash Point | >113 °C (>230-235.4 °F) - closed cup | [1][2] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][5]

GHS Hazard Statements:

Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

| Code | Precautionary Statement | References |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| P264 | Wash skin thoroughly after handling. | [6] |

| P270 | Do not eat, drink or smoke when using this product. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water/soap and water. | [5][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| P332+P317 | If skin irritation occurs: Get medical help. | [6] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [8][9] |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [6] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [10] |

| P405 | Store locked up. | [7][10][11] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [8][9][10][11] |

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9][12][13]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[8][9]

Personal Protective Equipment

The following PPE is mandatory when handling this chemical:

| PPE | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9][14] | Protects against dust particles and chemical splashes that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A complete suit protecting against chemicals or a lab coat should be worn.[14] | Prevents skin contact which can cause irritation. Contaminated clothing should be removed and washed before reuse.[14] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary if irritation or other symptoms are experienced.[14][15] | Protects against inhalation of dust which may cause respiratory tract irritation. |

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure, follow these first aid measures immediately.

| Exposure Route | First Aid Measures | References |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [14] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Call a physician or poison control center immediately. | [12][14] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection.[14] Avoid breathing dust and ensure adequate ventilation.[7][16]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[14][15] Use a spark-proof tool and remove all sources of ignition.[12]

Storage and Disposal

Proper storage and disposal are critical to maintain chemical stability and prevent environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][9][11]

-

Recommended storage is at 2-8°C under an inert atmosphere.[2][17]

-

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[9][15]

Disposal

-

Dispose of waste material in a suitable, labeled, and closed container.[14]

-

Do not mix with other waste.[14]

-

Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[8][9][10][11]

Experimental Protocols

Detailed experimental protocols involving this compound are specific to the intended reaction and should be developed and reviewed by qualified researchers. The following is a generalized workflow for its use as a reagent.

Caption: Generalized workflow for using this compound as a reagent.

References

- 1. chembk.com [chembk.com]

- 2. This compound 90 18791-75-8 [sigmaaldrich.com]

- 3. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. achmem.com [achmem.com]

A Technical Guide to High-Purity 4-Bromo-2-thiophenecarboxaldehyde for Research and Development

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize high-purity 4-Bromo-2-thiophenecarboxaldehyde as a key building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of commercial suppliers, detailed analytical methodologies for purity assessment, and a representative synthetic application of this versatile heterocyclic aldehyde.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity starting materials is a critical first step in any synthetic workflow, directly impacting reaction efficiency, impurity profiles of subsequent intermediates, and the overall success of a research campaign. This compound is available from a range of chemical suppliers, with purity levels being a key differentiator. While many suppliers offer this compound at a standard grade (e.g., 90-95%), sourcing high-purity batches (≥98%) is essential for sensitive applications such as late-stage drug development and the synthesis of analytical standards.

Below is a summary of commercial suppliers who have indicated the availability of high-purity this compound. Researchers are advised to request lot-specific certificates of analysis to confirm purity before purchase.

| Supplier | Stated Purity | CAS Number | Notes |

| Georganics | High Purity (not specified) | 18791-75-8 | Offers various quantities from milligrams to multi-kilogram batches.[1] |

| ChemicalBook | ≥98% | 18791-75-8 | Lists various suppliers, with some offering a purity of 98%. |

| Santa Cruz Biotechnology | Not specified | 18791-75-8 | Product intended for proteomics research.[2] |

| Oakwood Chemical | Not specified | 18791-75-8 | Provides the compound in various quantities.[3] |

| Achmem | Not specified | 18791-75-8 | Provides basic physical and safety information.[4] |

| Sigma-Aldrich | 90% | 18791-75-8 | A lower purity grade is also available, which may be suitable for initial studies.[5] |

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds due to its high resolution and quantitative accuracy. A stability-indicating method can separate the main component from process-related impurities and degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid for improved peak shape). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities that may not be resolved by HPLC. This is particularly useful for detecting residual solvents or volatile by-products from the synthesis.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: Splitless injection is recommended for trace analysis.

-

Oven Program: Start at 60°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.

Absolute Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation: Accurately weigh a precise amount of this compound and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquisition Parameters:

-

Use a 90° pulse.

-

Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) to allow for complete magnetization recovery.

-

Acquire the spectrum with a high signal-to-noise ratio.

-

-

Data Processing: Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

-

Calculation: The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weighed amounts of the analyte and the internal standard.

Synthetic Application: A Pathway to 1,2,4-Triazole Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic systems with potential biological activity. Thiophene-containing triazoles, for instance, are being investigated for a range of therapeutic applications. The following workflow illustrates a general synthetic route to a 1,2,4-triazole derivative starting from this compound.

Caption: Synthetic pathway to thienyl-triazole derivatives.

This generalized scheme highlights the conversion of the aldehyde functionality into a carboxylic acid, followed by the formation of a carbohydrazide. The carbohydrazide then serves as a key intermediate for the construction of the 1,2,4-triazole ring. The resulting triazole can be further functionalized to generate a library of compounds for biological screening.

References

The Chemical Stability of 4-Bromothiophene Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 4-bromothiophene derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the stability of these molecules is paramount for ensuring their quality, efficacy, and safety in various applications. This document outlines the key factors influencing their stability, potential degradation pathways, and methodologies for their assessment.

Core Concepts in the Stability of 4-Bromothiophene Derivatives

The stability of 4-bromothiophene derivatives is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. The thiophene ring, while aromatic, possesses a unique electronic character due to the sulfur heteroatom, which dictates its reactivity and susceptibility to degradation. The presence of a bromine substituent further modulates the electron density of the ring and introduces a potential site for chemical transformation.

Key factors governing the stability of these compounds include their susceptibility to:

-

Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of sulfoxides and sulfones. This can alter the electronic properties and conformation of the molecule, potentially impacting its biological activity.

-

Photodegradation: Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions. This can involve the cleavage of the carbon-bromine bond or reactions involving the thiophene ring itself.

-

Hydrolysis: The stability of 4-bromothiophene derivatives can be affected by pH. Under certain acidic or basic conditions, hydrolytic degradation may occur, although specific data on the hydrolysis rates of 4-bromothiophene derivatives is not extensively available in the public domain.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of 4-bromothiophene derivatives. The carbon-bromine bond is often the most thermally labile part of the molecule.

Potential Degradation Pathways

Based on studies of related thiophene-containing compounds and general principles of organic chemistry, several degradation pathways can be postulated for 4-bromothiophene derivatives.

dot

Methodological & Application

synthesis of 4-Bromo-2-thiophenecarboxaldehyde from 3-bromothiophene

Application Note: Synthesis of 4-Bromo-2-thiophenecarboxaldehyde

Abstract

This document provides detailed protocols for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and functional materials. Starting from 3-bromothiophene, two primary synthetic routes are presented: regioselective formylation via lithiation and the Vilsmeier-Haack reaction. This note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering comprehensive methodologies, data summaries, and workflow visualizations.

Introduction

This compound is a valuable heterocyclic building block used in the synthesis of a wide range of complex organic molecules. Its utility is demonstrated in the preparation of compounds such as tetrahydroisoquinolinones and other biologically active heterocycles.[1][2][3] The strategic placement of the bromo and formyl groups on the thiophene ring allows for versatile subsequent functionalization through various cross-coupling reactions and nucleophilic additions.

This application note details two effective methods for the synthesis of this compound from the commercially available starting material, 3-bromothiophene.[4][5] The described protocols are:

-

Directed ortho-metalation (DoM): A regioselective lithiation at the C2 position, facilitated by the directing effect of the bromine atom, followed by formylation with N,N-dimethylformamide (DMF).

-

Vilsmeier-Haack Reaction: A classic method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and DMF.[6][7][8]

Both methods offer reliable pathways to the desired product, with the choice depending on available equipment (e.g., for cryogenic temperatures) and reagent sensitivity.

Synthesis Overview

The overall transformation from 3-bromothiophene to this compound is depicted below. The process involves the regioselective introduction of a formyl (-CHO) group at the C2 position of the thiophene ring.

Figure 1: General workflow for the synthesis of this compound.

Physicochemical Data

A summary of the key properties for the starting material and the final product is provided below for easy reference.

| Property | 3-Bromothiophene | This compound |

| CAS Number | 872-31-1 | 18791-75-8[1][9][10][11] |

| Molecular Formula | C₄H₃BrS | C₅H₃BrOS[1][10][11] |

| Molecular Weight | 163.04 g/mol | 191.05 g/mol [1][10][11] |

| Appearance | Colorless to light yellow liquid | Off-white to beige solid or powder[1][9][12] |

| Melting Point | -10 °C | 44-46 °C[1][9][12] |

| Boiling Point | 159-160 °C | 114-115 °C at 11 mmHg[1][9][12] |

Experimental Protocols

Method A: Synthesis via Lithiation and Formylation

This protocol utilizes n-butyllithium to selectively deprotonate the C2 position of 3-bromothiophene at cryogenic temperatures, followed by quenching the resulting lithiated intermediate with DMF to install the aldehyde functionality. This method is highly regioselective but requires strict anhydrous conditions and low temperatures.

Materials and Reagents:

-

3-Bromothiophene (1.0 equiv.)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous (1.5 equiv.)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard oven-dried laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Protocol:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

Add 3-bromothiophene (1.0 equiv.) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve anhydrous DMF (1.5 equiv.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction to warm slowly to 0 °C.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as an off-white solid.

Figure 2: Reaction pathway for the lithiation and formylation of 3-bromothiophene.

Method B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust alternative that avoids cryogenic conditions.[13] It involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF, which then reacts with the electron-rich 3-bromothiophene.[8][14]

Materials and Reagents:

-

3-Bromothiophene (1.0 equiv.)

-

Phosphorus oxychloride (POCl₃) (1.2 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous (3.0 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium acetate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard oven-dried laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equiv.) dropwise to the stirred DMF. A thick precipitate may form.

-

Allow the mixture to stir at 0 °C for 30-60 minutes for the complete formation of the Vilsmeier reagent.

-

Add a solution of 3-bromothiophene (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃ or NaOAc until the pH is ~7-8.

-

Extract the aqueous layer three times with DCM or ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Figure 3: Logical flow of the Vilsmeier-Haack formylation reaction.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the formyl group installation.

-

Mass Spectrometry (MS): To verify the molecular weight of the product (191.05 g/mol ).[10]

-

Infrared Spectroscopy (IR): To identify the characteristic aldehyde carbonyl (C=O) stretching frequency.

-

Melting Point Analysis: To assess the purity of the final product, comparing it to the literature value of 44-46 °C.[1][9][12]

Safety and Handling

-

3-Bromothiophene: Is a flammable liquid and is harmful if swallowed. Handle in a well-ventilated fume hood.

-

n-Butyllithium: Is a pyrophoric reagent that reacts violently with water and air. Must be handled under an inert atmosphere using proper syringe techniques.

-

Phosphorus oxychloride (POCl₃): Is highly corrosive and toxic. It reacts violently with water. All operations should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

This compound: Is irritating to the eyes, respiratory system, and skin.[9][12] Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- 1. 4-ブロモ-2-チオフェンカルボキシアルデヒド 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. alkalisci.com [alkalisci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 18791-75-8 CAS MSDS (4-Bromothiophene-2-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for Suzuki Coupling Reaction with 4-Bromo-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds with high yields and stereospecificity. 4-Bromo-2-thiophenecarboxaldehyde is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling leads to the formation of 4-aryl-2-thiophenecarboxaldehyde scaffolds. These structures are present in a variety of compounds with significant biological activities, making this reaction highly relevant for drug discovery and development.[2][3] Thiophene-based molecules have demonstrated a wide range of therapeutic applications, including as antitumor, analgesic, anti-inflammatory, and antibacterial agents.[1]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of this compound with various arylboronic acids.

Reaction Principle and Mechanism

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The 4-aryl-2-thiophenecarboxaldehyde core is a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The thiophene ring is considered a bioisostere of the benzene ring and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

Derivatives of 4-aryl-2-thiophenecarboxaldehyde have been investigated for a range of therapeutic applications, including:

-

Antibacterial Activity: Certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] The presence of electron-withdrawing or electron-donating groups on the aryl ring can significantly influence the antibacterial spectrum and potency.[1]

-

Anti-inflammatory Activity: Thiophene-containing compounds have been developed as anti-inflammatory agents.[2]

-

Anticancer Activity: The thiophene scaffold is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell growth.[3][5]

-

Antioxidant and Antiurease Activity: Some synthesized 4-aryl-2-thiophenecarboxaldehyde compounds have demonstrated significant nitric oxide scavenging and urease inhibitory activities.[1][6]

The versatility of the Suzuki coupling reaction allows for the synthesis of large libraries of these compounds, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Diagram 2: General experimental workflow for the Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (or arylboronic pinacol ester)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])

-

Anhydrous solvent (e.g., Toluene/water or 1,4-Dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL).

-

To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 85-90 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 4-aryl-2-thiophenecarboxaldehyde.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results for the Suzuki coupling of this compound with various arylboronic acids/esters, demonstrating the versatility and efficiency of this reaction.

| Entry | Arylboronic Acid/Ester | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 85 | [1] |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 88 | [1] |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 90 | [1] |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 78 | [1] |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 82 | [1] |

| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 86 | [1] |

| 7 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 80 | [1] |

| 8 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 75 | [1] |

| 9 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 84 | [1] |

| 10 | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 79 | [1] |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand), bases (e.g., Cs₂CO₃, K₂CO₃), and solvents (e.g., 1,4-dioxane, DMF, THF). The temperature and reaction time can also be optimized.

-

Dehalogenation: Dehalogenation of the starting material can be a side reaction. Using milder bases or lower temperatures may help to minimize this. The water content in the solvent system can also be critical; in some cases, minimizing water can reduce dehalogenation.[7]

-

Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a higher ratio of the aryl halide to the boronic acid or by carefully controlling the reaction temperature.

-

Purification Challenges: The polarity of the product may be similar to that of the starting materials or byproducts, making purification by column chromatography difficult. Careful selection of the eluent system is crucial.

Conclusion

The Suzuki coupling of this compound is a robust and efficient method for the synthesis of a diverse range of 4-aryl-2-thiophenecarboxaldehyde derivatives. These products are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities. The protocols and data presented here provide a solid foundation for researchers and scientists to utilize this important reaction in their drug discovery and development efforts.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 6. researchgate.net [researchgate.net]